![molecular formula C7H7FN2O4S B180015 N-(2-fluoro-5-nitrophenyl)methanesulfonamide CAS No. 123343-99-7](/img/structure/B180015.png)
N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Overview
Description
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7FN2O4S and a molecular weight of 234.21 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
N-(2-fluoro-5-nitrophenyl)methanesulfonamide has significant applications in medicinal chemistry, particularly as an antimicrobial agent . Its structural features suggest that it may inhibit bacterial enzymes or interfere with cell wall synthesis, similar to other sulfonamides.
Anticancer Research
Preliminary studies indicate that this compound may interact with folate biosynthesis pathways crucial for cancer cell proliferation. This interaction could provide insights into its mechanism against various cancers .
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : May undergo oxidation reactions at the methylsulfonyl group.
- Reduction : The nitro group can be reduced to an amino group under suitable conditions.
- Substitution : The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Case Studies and Research Findings
Recent studies have explored the biological activity and therapeutic potential of halogenated derivatives, including this compound:
- Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar efficacy.
- Cancer Research : Investigations into the effects on glycolysis in cancer cells have shown that halogenated derivatives can inhibit key enzymes like hexokinase more effectively than non-halogenated counterparts. This suggests a promising avenue for developing targeted cancer therapies .
- Pharmacokinetics : Modifications at the C-2 position with halogens have been shown to improve stability and uptake, enhancing therapeutic efficacy at lower doses.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2-fluoro-5-nitrophenyl)methanesulfonamide: can be compared with similar compounds such as N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide . The latter has a similar structure but includes an additional methylsulfonyl group, which may confer different chemical properties and reactivity . The uniqueness of This compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .
Biological Activity
N-(2-Fluoro-5-nitrophenyl)methanesulfonamide is a compound of considerable interest in biochemical research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 234.2 g/mol. The compound features a methanesulfonamide functional group, which is known for its reactivity with biological macromolecules. The presence of both a fluorine atom and a nitro group on the phenyl ring contributes to its unique chemical behavior, potentially influencing its biological interactions.
Antimicrobial Properties
Preliminary investigations have indicated that this compound may exhibit antimicrobial properties, particularly through interactions with proteins or enzymes that could alter their functions. Such interactions suggest the compound might act as an antimicrobial agent or inhibitor, although specific data on its efficacy against particular pathogens remain limited.
Interaction Studies
Research has focused on the compound's reactivity with various biological macromolecules. Initial studies suggest that it may interact with proteins involved in metabolic pathways, potentially leading to insights into its mechanism of action as an antimicrobial agent. However, detailed mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences and similarities:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
N-(4-fluoro-2-nitrophenyl)methanesulfonamide | Fluorine and nitro group | Different positioning of functional groups |
N-(2-fluoro-4-nitrophenyl)acetamide | Acetamide instead of sulfonamide | Different functional group affecting reactivity |
N-(2-chloro-5-nitrophenyl)methanesulfonamide | Chlorine instead of fluorine | Variation in halogen affecting biological activity |
N-(3-fluoro-4-nitrophenyl)methanesulfonamide | Different positional isomer | Potentially different biological properties |
This comparison highlights how variations in halogen type and positioning can significantly influence the chemical behavior and potential applications of these compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results in various biological assays:
- Antitubercular Activity : A related study evaluated compounds similar to this compound for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL, indicating significant potential for development as antitubercular agents .
- Safety Profile : In vitro assessments have demonstrated that some derivatives do not exhibit cytotoxic effects against various tumor cell lines, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWKPLLNAQEMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403042 | |
Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123343-99-7 | |
Record name | N-(2-fluoro-5-nitrophenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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